![molecular formula C17H17BrN2O4S B2607582 2-bromo-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide CAS No. 922553-56-8](/img/structure/B2607582.png)

2-bromo-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

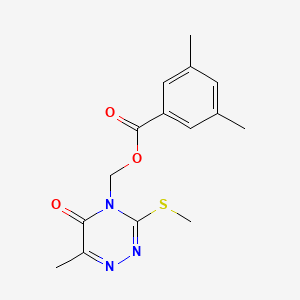

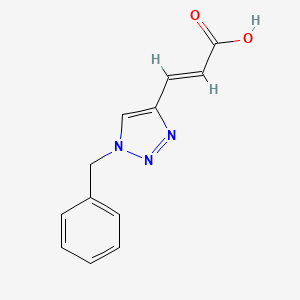

Molecular Structure Analysis

The molecular structure of 2-bromo-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide consists of a benzene ring, a sulfonamide group, and a tetrahydrobenzo[f][1,4]oxazepin moiety. The bromine atom is attached to the benzene ring. For a visual representation, refer to the chemical structure provided by the NIST Chemistry WebBook .

Scientific Research Applications

Antimicrobial Potential

This compound could potentially have antimicrobial properties . The derivatives of similar compounds have shown good antimicrobial potential .

Antioxidant Potential

Compounds with similar structures have shown good scavenging potential, which suggests that they could have antioxidant properties .

Inhibitor of LuxR-type receptor in Acinetobacter baumannii

This compound is an active inhibitor of the putative LuxR-type receptor in Acinetobacter baumannii, known as AbaR . This suggests potential applications in the treatment of infections caused by this bacterium.

Inhibitor of Quorum-sensing Repressor in P. aeruginosa

It also acts as an inhibitor of the quorum-sensing repressor in Pseudomonas aeruginosa, known as QscR . This could have implications for the treatment of P. aeruginosa infections.

Anti-inflammatory and Analgesic Activities

Compounds with similar structures have shown anti-inflammatory and analgesic activities . This suggests that this compound could potentially be used in the treatment of conditions involving inflammation and pain.

Antiviral Activity

Similar compounds have shown inhibitory activity against influenza A and Coxsackie B4 virus . This suggests potential antiviral applications for this compound.

Mechanism of Action

Target of Action

The compound 2-bromo-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzene-1-sulfonamide is an active inhibitor of the putative LuxR-type receptor in Acinetobacter baumannii – AbaR and the quorum-sensing repressor in P. aeruginosa – QscR . These targets play a crucial role in bacterial communication and pathogenesis.

Mode of Action

The 2-bromo-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzene-1-sulfonamide interacts with its targets by binding to the active sites of the LuxR-type receptor and QscR. This binding inhibits the normal function of these receptors, disrupting the quorum sensing pathways in the bacteria .

Biochemical Pathways

The affected pathways are primarily those involved in quorum sensing, a form of bacterial communication. By inhibiting the LuxR-type receptor and QscR, the 2-bromo-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzene-1-sulfonamide disrupts these pathways, potentially affecting the bacteria’s ability to form biofilms, produce virulence factors, and resist antibiotics .

Result of Action

The molecular and cellular effects of 2-bromo-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzene-1-sulfonamide’s action are primarily its inhibitory effects on the LuxR-type receptor and QscR. This inhibition disrupts quorum sensing in the bacteria, potentially leading to reduced virulence and increased susceptibility to antibiotics .

properties

IUPAC Name |

2-bromo-N-(4-ethyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17BrN2O4S/c1-2-20-9-10-24-15-8-7-12(11-13(15)17(20)21)19-25(22,23)16-6-4-3-5-14(16)18/h3-8,11,19H,2,9-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZVDNTBGFOGDIT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCOC2=C(C1=O)C=C(C=C2)NS(=O)(=O)C3=CC=CC=C3Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17BrN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R,2S,5S)-5-Propan-2-ylbicyclo[3.1.0]hexan-2-amine;hydrochloride](/img/structure/B2607501.png)

![3'-(3-Ethylphenyl)-1-[(2-methylphenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1lambda6,3]thiazolidine]-1',1',2,4'-tetrone](/img/structure/B2607506.png)

![N1-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-(thiophen-2-ylmethyl)oxalamide](/img/structure/B2607507.png)

![7-(4-bromophenyl)-4-(4-(4-nitrophenyl)piperazin-1-yl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2607511.png)

![4-benzoyl-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2607514.png)

![(E)-4-(Dimethylamino)-N-[2-(3,3-dimethyl-2H-indol-1-yl)ethyl]but-2-enamide](/img/structure/B2607518.png)

![(E)-3-(6-bromo-1,3-benzodioxol-5-yl)-1-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2-propen-1-one](/img/structure/B2607522.png)